(r)-2-Amino-3-(pyrimidin-4-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-pyrimidin-4-yl-propanoic acid is a chiral amino acid derivative with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-pyrimidin-4-yl-propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Chiral Resolution: The chiral center is resolved using techniques such as chiral chromatography or enzymatic resolution to obtain the desired (2R) configuration.
Industrial Production Methods
Industrial production of (2R)-2-amino-3-pyrimidin-4-yl-propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-pyrimidin-4-yl-propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives or amides.
Scientific Research Applications
(2R)-2-amino-3-pyrimidin-4-yl-propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its role in enzyme inhibition and as a potential ligand for biological receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-pyrimidin-4-yl-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
2-amino-3-pyridyl-propanoic acid: A structurally related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(2R)-2-amino-3-pyrimidin-4-yl-propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a pyrimidine ring. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m1/s1 |
InChI Key |
VPAWHCGYWCVBBF-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=CN=C1C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CN=CN=C1CC(C(=O)O)N |
Origin of Product |
United States |
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